molecular formula C15H14ClNO4S B6412155 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1262007-05-5

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6412155
CAS RN: 1262007-05-5
M. Wt: 339.8 g/mol
InChI Key: IJPOLVUFIKXYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% (2C5DMSB) is a widely used chemical compound in the research and development of new medicines, drugs, and other applications. This compound is a white solid with a molecular formula of C14H14ClNO4S and a molecular weight of 319.77 g/mol. 2C5DMSB is a derivative of benzoic acid and has a wide range of uses in pharmaceuticals, biochemistry, and other areas.

Scientific Research Applications

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is used in a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antifungal drugs, and in the development of new drug delivery systems. It is also used in the study of enzyme kinetics and in the development of new enzyme inhibitors. In addition, it is used in the study of gene expression and in the development of new gene therapies.

Mechanism of Action

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). Inhibition of CYP2D6 results in the inhibition of the metabolism of a wide range of drugs, leading to an increase in the bioavailability of the drugs. In addition, 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition has been shown to improve the cognitive abilities of laboratory animals.
Biochemical and Physiological Effects
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to increase the bioavailability of drugs, inhibit the enzyme CYP2D6, and inhibit the enzyme acetylcholinesterase. In addition, it has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored for long periods of time. However, it can be toxic at high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. It could be used in the development of new drugs, such as antibiotics, antifungals, and anti-cancer drugs. It could also be used in the development of new drug delivery systems, such as transdermal patches and nanoparticles. In addition, it could be used in the development of new gene therapies and in the study of gene expression. Finally, it could be used in the study of enzyme kinetics and in the development of new enzyme inhibitors.

Synthesis Methods

The synthesis of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is a two-step process. The first step involves the reaction of benzoic acid with 3-N,N-dimethylsulfamoylchloride in aqueous solution. The reaction yields 2-chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. The second step involves the purification of the compound using recrystallization or chromatography.

properties

IUPAC Name

2-chloro-5-[3-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPOLVUFIKXYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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